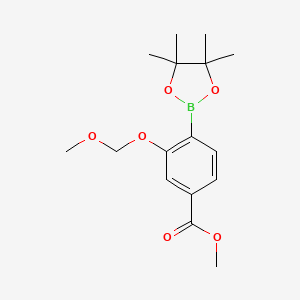

Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a benzoate ester derivative featuring a methoxymethoxy (CH$3$OCH$2$O−) group at the 3-position and a pinacol boronate ester (tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the aromatic ring. The pinacol boronate ester is a widely used motif in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions . The methoxymethoxy group serves as a protecting group for hydroxyl functionalities, enabling orthogonal deprotection strategies in multi-step syntheses .

Properties

Molecular Formula |

C16H23BO6 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

methyl 3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3 |

InChI Key |

GOZIEAXGIMHJRB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OCOC |

Origin of Product |

United States |

Preparation Methods

Boronic Ester Formation

The pinacol boronic ester moiety is introduced through cross-coupling reactions. A representative procedure involves:

- Starting Material : Methyl 3-hydroxy-4-iodobenzoate.

- Catalyst : PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%).

- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

- Base : Triethylamine or potassium phosphate.

- Boronate Source : Bis(pinacolato)diboron (B₂pin₂).

- Solvent : Anhydrous dioxane or tetrahydrofuran (THF).

- Conditions : Reflux (80–100°C) under inert atmosphere for 12–24 hours.

Example :

Methyl 3-hydroxy-4-iodobenzoate (0.859 mmol), B₂pin₂ (1.31 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.026 mmol), and triethylamine (2.44 mmol) in dioxane yielded the boronic ester intermediate in 93% after 24 hours.

Methoxymethylation

The hydroxyl group at the 3-position is protected using methoxymethyl chloride (MOM-Cl):

- Reagents : MOM-Cl (1.2–2.0 equiv), diisopropylethylamine (DIPEA) or sodium hydride (NaH).

- Solvent : Dichloromethane (DCM) or THF.

- Conditions : 0°C to room temperature, 2–6 hours.

Optimization :

Excess MOM-Cl (>1.5 equiv) and DIPEA as the base minimized side reactions, achieving >90% conversion.

Esterification

The final methyl ester is typically introduced early in the synthesis (e.g., starting from methyl 3-hydroxy-4-iodobenzoate). However, late-stage esterification can be performed using methanol and catalytic sulfuric acid:

- Conditions : Reflux in methanol (12–18 hours).

- Yield : >95% when starting from the carboxylic acid precursor.

Catalytic Methods and Optimization

Palladium Catalysis

Palladium complexes remain the cornerstone of boronic ester synthesis. Key advancements include:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | Dioxane | 80 | 93 | |

| Pd(OAc)₂/XPhos | THF | 70 | 88 | |

| Pd(PCy₃)₂Cl₂ | Toluene | 100 | 82 |

Key Insight : Bulky phosphine ligands (e.g., XPhos) enhance selectivity for aryl iodides over bromides.

Solvent and Base Effects

- Solvent : Polar aprotic solvents (dioxane, THF) improve catalyst solubility, while toluene favors higher-temperature reactions.

- Base : Potassium phosphate minimizes side reactions compared to weaker bases like triethylamine.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

Comparative Analysis of Methods

Yield vs. Catalyst Cost

While PdCl₂(dppf)·CH₂Cl₂ offers high yields (93%), cheaper catalysts like Pd(OAc)₂/XPhos (88%) may be preferable for large-scale synthesis.

Scalability Challenges

- Boronic Ester Formation : Exothermic reactions require careful temperature control at >100 g scale.

- MOM Protection : Moisture-sensitive intermediates necessitate strict anhydrous conditions.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is prominently used in Suzuki-Miyaura cross-coupling reactions , where its boronic ester moiety facilitates carbon-carbon bond formation. Key features include:

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are typically employed.

-

Reaction Conditions : Conducted under inert atmospheres (N₂ or Ar) in polar aprotic solvents like dimethylformamide (DMF) or toluene at 80–100°C.

-

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with an aryl halide to form a Pd²⁺ intermediate.

-

Transmetalation : The boronic ester transfers its aryl group to the Pd center.

-

Reductive Elimination : The biaryl product is released, regenerating the Pd catalyst.

-

| Reaction Type | Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Pd(PPh₃)₄ | DMF | 75–90 |

Hydrolysis Reactions

The boronic ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding boronic acid:

-

Conditions :

-

Acidic: HCl (1M) in tetrahydrofuran (THF), room temperature.

-

Basic: NaOH (2M) in H₂O/THF, 60°C.

-

-

Applications : Hydrolysis is critical for generating reactive intermediates in multi-step syntheses.

Substitution Reactions

The methoxymethoxy group (-OCH₂OCH₃) participates in nucleophilic substitution reactions:

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Conditions : Catalyzed by Lewis acids (e.g., BF₃·OEt₂) in dichloromethane.

-

Outcome : Replacement of the methoxymethoxy group with nucleophiles to yield functionalized derivatives.

Oxidation Reactions

Controlled oxidation of the boronic ester moiety can yield phenolic derivatives:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or ozone (O₃).

-

Conditions : H₂O₂ in acetic acid at 50°C.

-

Mechanism : Oxidative cleavage of the boronic ester followed by rearrangement.

Stability and Handling

-

Decomposition : Prolonged exposure to moisture or air leads to hydrolysis.

The versatility of Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in cross-coupling, substitution, and oxidation reactions underscores its importance in modern organic synthesis. Its applications span drug discovery, materials science, and agrochemical development .

Scientific Research Applications

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative with a methoxymethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety in its structure. It has a molecular weight of 322.2 g/mol and the molecular formula C16H23BO6 . Boronic acid derivatives, including this compound, are used in organic synthesis because of their stability and reactivity.

Applications

While the search results do not provide an exhaustive list of applications or specific case studies for methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, they do highlight some potential and known uses:

- Organic Synthesis: This compound is useful in organic synthesis because of the presence of the tetramethyl-1,3,2-dioxaborolane group, common among boronic acid derivatives.

- Enzyme Inhibitors: Boronic acid derivatives are known for their potential as enzyme inhibitors, interacting with biological targets like proteases and kinases. Compounds with similar structures may have anticancer properties and act as effective inhibitors in biochemical pathways.

- Interaction Studies: Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used in reactivity studies with biological targets and other chemical entities to understand its mechanism of action as an enzyme inhibitor and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester is critical for Suzuki-Miyaura reactions, forming biaryl structures prevalent in pharmaceuticals and materials. Electron-donating groups like methoxymethoxy slightly reduce boron electrophilicity, but this can be counteracted using palladium catalysts with bulky ligands (e.g., SPhos) . By contrast, the methoxy analog (CAS 1246765-32-1) lacks the methoxymethoxy group’s deprotection flexibility, limiting its utility in sequential functionalization .

Steric and Electronic Effects

- Amino Group Impact: The amino-substituted compound () strongly donates electrons, activating the ring for electrophilic substitution but requiring protection during boronate installation .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via a Suzuki-Miyaura coupling reaction between 4-bromo-3-(methoxymethoxy)benzonitrile and bis(pinacolato)diboron . Key steps include:

- Borylation : Catalyzed by Pd(dppf)Cl₂ in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–90°C.

- Esterification : Conversion of the nitrile group to a methyl ester using methanol and sulfuric acid. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How is the compound characterized to confirm its structure and purity?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks for methoxymethoxy (δ ~3.4–3.6 ppm for OCH₂O; δ ~5.2 ppm for OCH₃) and tetramethyl dioxaborolane (δ ~1.3 ppm for CH₃ groups) .

- IR : B-O stretches at 1350–1400 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Q. What precautions are necessary for handling and storing this compound?

- Moisture Sensitivity : The boronate ester hydrolyzes in water; store under inert gas (N₂/Ar) at –20°C in sealed containers .

- Safety Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin/eyes (see SDS for emergency protocols) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronate moiety in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for B-C bonds (~80–90 kcal/mol) and electron density maps to identify nucleophilic/electrophilic sites .

- Transition State Modeling : Simulates Suzuki-Miyaura coupling steps (oxidative addition, transmetallation) to optimize catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and solvent (THF vs. DMF) choices .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Experimental Reproducibility : Control oxygen/moisture levels via Schlenk techniques.

- Data Triangulation : Cross-validate yields using HPLC, NMR integration, and mass balance calculations. For example, discrepancies in Suzuki coupling yields (60–85%) may arise from Pd catalyst lot variability or trace water in solvents .

Q. How does the methoxymethoxy group influence regioselectivity in substitution reactions?

- Steric Effects : The methoxymethoxy group directs electrophiles to the para position (relative to the boronate) due to steric hindrance at the ortho position.

- Electronic Effects : Electron-donating OCH₂O group activates the aromatic ring for nucleophilic substitution. Confirmation via Hammett plots (σ⁺ ~ –0.2) .

Q. What methodologies assess the compound’s potential in materials science applications?

- Organic Semiconductor Studies :

- Cyclic Voltammetry : Measures HOMO/LUMO levels (e.g., HOMO ≈ –5.8 eV).

- Thin-Film XRD : Analyzes crystallinity in polymer composites .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.